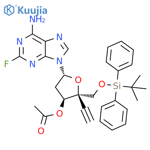

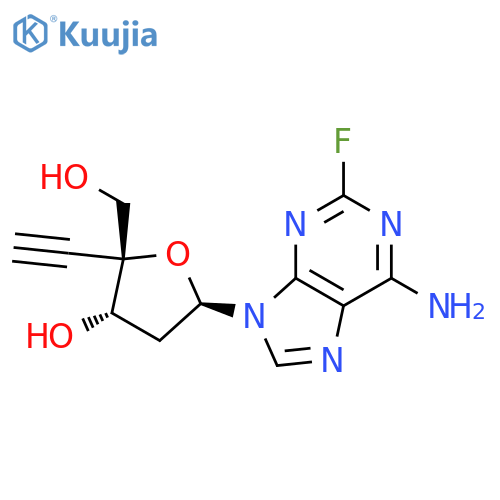

Cas no 865363-93-5 (Islatravir)

Islatravir 化学的及び物理的性質

名前と識別子

-

- Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-

- Adenosine, 2'-deoxy-4'-C-ethynyl-2-fluoro-

- Islatravir

- E2FdA

- 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine

- QPQ082R25D

- Islatravir [USAN]

- Islatravir (USAN)

- 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine

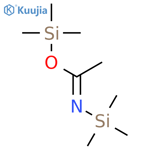

- (2R,3S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol

- E2-FdA

- 2F-EdA

- 4'Ed2FA

- 4'-E-d2-FA

- IKKXOSBHLYMWAE-QRPMWFLTSA-N

- SB17100

- D11432

- Q24977417

- 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.

- MK-8591

- 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine (ACI)

- 4′-Ethynyl-2-fluoro-2′-deoxyadenosine

- MK 8591

- DA-65514

- MK-8591;Islatravir;4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine

- 865363-93-5

- DTXSID601046407

- SCHEMBL2528556

- ISLATRAVIR [INN]

- CHEMBL517231

- CS-0023675

- NSC787789

- AKOS028113263

- UNII-QPQ082R25D

- MK-8591 (Islatravir)

- EFdA

- A51131

- NSC-787789

- 2a(2)-Deoxy-4a(2)-C-ethynyl-2-fluoroadenosine

- ISLATRAVIR ANHYDROUS

- 2'-Deoxy-4'-ethynyl-2-fluoroadenosine

- 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.beta.-D-erythro-pentofuranosyl)-2-fluoro-

- MK-8591 (Islatravir)?

- (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol

- HY-104012

- MK8591

- MS-24188

- (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

- ISLATRAVIR [WHO-DD]

-

- インチ: 1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1

- InChIKey: IKKXOSBHLYMWAE-QRPMWFLTSA-N

- ほほえんだ: FC1N=C(C2=C(N=1)N(C=N2)[C@H]1C[C@@H]([C@@](C#C)(CO)O1)O)N

計算された属性

- せいみつぶんしりょう: 293.09241742g/mol

- どういたいしつりょう: 293.09241742g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 色と性状: Solid powder

Islatravir セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Islatravir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16098-1 mg |

Islatravir |

865363-93-5 | 97.03% | 1mg |

¥2189.00 | 2022-04-26 | |

| ChemScence | CS-0023675-5mg |

Islatravir |

865363-93-5 | 99.94% | 5mg |

$500.0 | 2022-04-26 | |

| ChemScence | CS-0023675-10mg |

Islatravir |

865363-93-5 | 99.94% | 10mg |

$850.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1254150-25mg |

4'-ethynyl-2-fluoro-2'-deoxyadenosine |

865363-93-5 | 98% | 25mg |

$190 | 2024-06-06 | |

| DC Chemicals | DC21152-5mg |

MK-8591 (Islatravir) |

865363-93-5 | >98% | 5mg |

$700.0 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16098-100 mg |

Islatravir |

865363-93-5 | 97.03% | 100MG |

¥44517.00 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1254150-100mg |

4'-ethynyl-2-fluoro-2'-deoxyadenosine |

865363-93-5 | 98% | 100mg |

$8440 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1254150-5mg |

4'-ethynyl-2-fluoro-2'-deoxyadenosine |

865363-93-5 | 98% | 5mg |

$935 | 2023-09-01 | |

| Axon Medchem | 3191-2 x 5 mg |

Islatravir |

865363-93-5 | 99% | 2 x 5 mg |

€620.00 | 2023-07-10 | |

| MedChemExpress | HY-104012-5mg |

Islatravir |

865363-93-5 | 99.94% | 5mg |

¥3200 | 2024-04-17 |

Islatravir 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

2.1 Reagents: Lithium , Ammonia

ごうせいかいろ 3

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 7.45 - 7.59, 20 °C

1.3 Reagents: Potassium hydroxide Solvents: Isopropanol ; pH 7.48 - 7.58, 20 °C

1.4 Catalysts: Fructose bisphosphate aldolase , Phosphoribomutase , Purine nucleoside phosphorylase , Sucrose phosphorylase ; 21 h, 35 °C; 60 min, 35 °C → 5 °C

ごうせいかいろ 4

1.2 Reagents: Acetic acid ; 1 h, rt

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Reagents: Sodium , Ammonia Solvents: Tetrahydrofuran ; 10 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt

ごうせいかいろ 7

ごうせいかいろ 8

1.2 Reagents: Sucrose , Potassium hydroxide , Manganese dichloride Catalysts: Purine nucleoside phosphorylase , Sucrose phosphorylase Solvents: Isopropanol ; 26 h, pH 7.5, 35 °C

ごうせいかいろ 9

ごうせいかいろ 10

1.2 Reagents: Methanol ; 27 h, rt

1.3 Reagents: Ammonia Solvents: Methanol ; pH 10

1.4 Reagents: Dowex 50W ; pH 4

1.5 Reagents: Calcium carbonate ; 30 min

ごうせいかいろ 11

1.2 Solvents: Methanol ; 27 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; pH 10, rt; 10 min, rt

1.4 Reagents: Dowex 50W ; pH 4, rt

1.5 Reagents: Calcium carbonate ; 30 min, rt

ごうせいかいろ 12

2.1 Reagents: Thiocarbonyldiimidazole Solvents: Toluene ; 30 min, rt

2.2 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 30 min, reflux

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

3.2 Reagents: Sodium , Ammonia Solvents: Tetrahydrofuran ; 10 min, -78 °C

3.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt

ごうせいかいろ 13

ごうせいかいろ 14

1.2 Catalysts: Catalase , Peroxidase , Galactose oxidase

1.3 Catalysts: 2-Deoxyribose 5-phosphate aldolase

1.4 Catalysts: Phosphoribomutase , Purine nucleoside phosphorylase , Sucrose phosphorylase

ごうせいかいろ 15

1.2 Reagents: Trimethylsilyl triflate ; rt; rt → 70 °C

1.3 Solvents: Acetonitrile , Toluene ; 1 h, 70 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; overnight, rt

2.2 Reagents: Acetic acid ; 1 h, rt

ごうせいかいろ 16

2.1 -

ごうせいかいろ 17

1.2 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 30 min, reflux

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

2.2 Reagents: Sodium , Ammonia Solvents: Tetrahydrofuran ; 10 min, -78 °C

2.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C; 0 °C → rt; 1 h, rt

ごうせいかいろ 18

1.2 Reagents: Trimethylsilyl triflate ; 15 min, rt; 17 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Ammonium fluoride Solvents: Methanol , Dichloromethane ; 16 h, rt

2.2 Reagents: Methanol ; 27 h, rt

2.3 Reagents: Ammonia Solvents: Methanol ; pH 10

2.4 Reagents: Dowex 50W ; pH 4

2.5 Reagents: Calcium carbonate ; 30 min

ごうせいかいろ 19

1.2 Catalysts: Trimethylsilyl triflate ; 0 °C; 15 min, rt; 17 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water ; reflux

2.1 Reagents: Ammonium fluoride Solvents: Methanol , Dichloromethane ; 16 h, rt

2.2 Solvents: Methanol ; 27 h, rt

2.3 Reagents: Sodium hydroxide Solvents: Methanol ; pH 10, rt; 10 min, rt

2.4 Reagents: Dowex 50W ; pH 4, rt

2.5 Reagents: Calcium carbonate ; 30 min, rt

ごうせいかいろ 20

2.1 -

Islatravir Raw materials

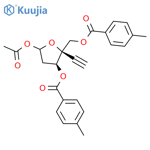

- 9H-Purin-6-amine, 9-[3-O-acetyl-2-deoxy-5-O-[(1,1-dimethylethyl)diphenylsilyl]-4-C-ethynyl-α-D-erythro-pentofuranosyl]-2-fluoro-

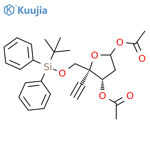

- D-erythro-Pentofuranose, 2-deoxy-5-O-[(1,1-dimethylethyl)diphenylsilyl]-4-C-ethynyl-, 1,3-diacetate

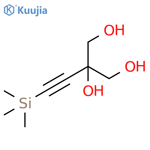

- 2-[2-(Trimethylsilyl)ethynyl]-1,2,3-propanetriol

- N,O-Bis(trimethylsilyl)acetamide

- Trimethylsilyl trifluoromethanesulfonate

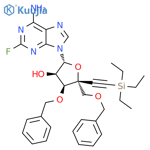

- Adenosine, 2-fluoro-3',5'-bis-O-(phenylmethyl)-4'-C-[2-(triethylsilyl)ethynyl]-

- 2-Fluoroadenine

- Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-4'-C-ethynyl-2-fluoro-, 3'-acetate

- Adenosine, 2-fluoro-3',5'-bis-O-(phenylmethyl)-4'-C-[2-(triethylsilyl)ethynyl]-, 2'-acetate

- Adenosine, 2'-deoxy-4'-C-ethynyl-2-fluoro-3',5'-bis-O-(phenylmethyl)-

- Adenosine, 2'-deoxy-4'-C-ethynyl-2-fluoro-N-(trimethylsilyl)-, 3',5'-bis(4-methylbenzoate)

- D-erythro-Pentofuranose, 2-deoxy-4-C-ethynyl-, 1-acetate 3,5-bis(4-methylbenzoate)

- Adenosine, 2'-deoxy-2-fluoro-3',5'-bis-O-(phenylmethyl)-4'-C-[2-(triethylsilyl)ethynyl]-

Islatravir Preparation Products

Islatravir 関連文献

-

1. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514

-

Sanjeev Kumar V. Vernekar,Li Qiu,Jeana Zacharias,Robert J. Geraghty,Zhengqiang Wang Med. Chem. Commun. 2014 5 603

Islatravirに関する追加情報

Latest Research Advances on Islatravir (865363-93-5) in HIV Treatment

Islatravir (chemical name: 865363-93-5) is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) developed by Merck & Co. for the treatment of HIV-1 infection. As a first-in-class investigational drug, Islatravir has demonstrated potent antiviral activity with a unique mechanism of action that differentiates it from traditional nucleoside reverse transcriptase inhibitors (NRTIs). Recent clinical and preclinical studies have highlighted its potential as a long-acting therapeutic option with a high barrier to resistance.

A 2023 Phase 2b study published in The Lancet HIV (DOI: 10.1016/S2352-3018(23)00012-5) evaluated Islatravir in combination with doravirine as a once-weekly oral regimen. The trial demonstrated sustained viral suppression (HIV-1 RNA <50 copies/mL) in 92% of participants at 48 weeks, with a favorable safety profile. Notably, the study reported minimal renal or bone toxicity concerns that had been observed in earlier trials with higher doses, suggesting optimal dosing strategies have been established.

Pharmacokinetic research (Antimicrobial Agents and Chemotherapy, 2023) revealed that Islatravir's active metabolite, Islatravir-triphosphate, maintains prolonged intracellular persistence with a half-life exceeding 120 hours in peripheral blood mononuclear cells. This property supports its potential for extended dosing intervals and contributes to its development as both oral and implantable formulations. The chemical stability of 865363-93-5 has been particularly advantageous for formulation development.

Recent structural biology studies (Nature Communications, 2023) using cryo-EM have elucidated the molecular mechanism by which Islatravir inhibits reverse transcriptase translocation. The compound's unique 4'-ethynyl modification prevents proper positioning of the template-primer, causing chain termination. This mechanism explains the high genetic barrier to resistance, with in vitro studies showing resistance requires multiple mutations in the RT enzyme.

Ongoing clinical development includes the phase 3 IMPOWER trials evaluating monthly oral Islatravir for pre-exposure prophylaxis (PrEP). Preliminary data presented at CROI 2023 showed promising mucosal tissue penetration and prophylactic efficacy in animal models. However, researchers caution that the recent clinical hold on some Islatravir trials due to lymphocyte count decreases requires careful monitoring as development progresses.

Future research directions include combination studies with lenacapavir to develop complete long-acting regimens, and investigations into Islatravir's potential against other retroviruses. The unique chemical properties of 865363-93-5 continue to make it a molecule of significant interest in antiviral drug development, with potential applications beyond HIV treatment.

865363-93-5 (Islatravir) 関連製品

- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)

- 386704-11-6(6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one)

- 2229254-79-7(O-(4-cyclopropylpentyl)hydroxylamine)

- 426265-73-8(4-Bromo-2-chlorobenzamide)

- 55101-14-9(3-(Ethylsulfanyl)-1-phenylpropan-1-one)

- 345366-87-2(N-cyclopropyl-N'-(2-methoxyphenyl)ethanediamide)

- 552309-41-8(2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide)

- 2378503-80-9(2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride)

- 677706-78-4(methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate)

- 1030144-21-8(N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide)